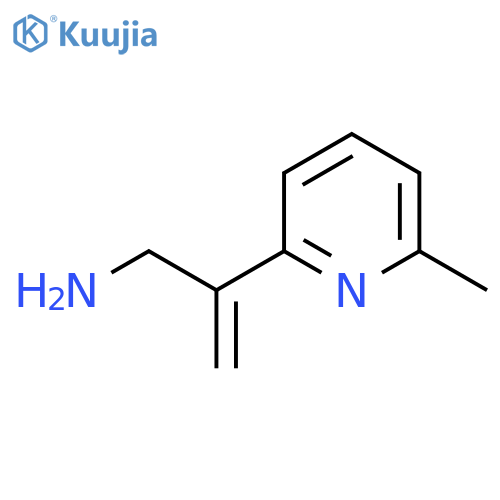

Cas no 2229275-59-4 (2-(6-methylpyridin-2-yl)prop-2-en-1-amine)

2-(6-methylpyridin-2-yl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(6-methylpyridin-2-yl)prop-2-en-1-amine

- EN300-1809152

- 2229275-59-4

-

- インチ: 1S/C9H12N2/c1-7(6-10)9-5-3-4-8(2)11-9/h3-5H,1,6,10H2,2H3

- InChIKey: BOUVXMLIXUUZID-UHFFFAOYSA-N

- ほほえんだ: N1C(C)=CC=CC=1C(=C)CN

計算された属性

- せいみつぶんしりょう: 148.100048391g/mol

- どういたいしつりょう: 148.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-(6-methylpyridin-2-yl)prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1809152-10.0g |

2-(6-methylpyridin-2-yl)prop-2-en-1-amine |

2229275-59-4 | 10g |

$5897.0 | 2023-06-02 | ||

| Enamine | EN300-1809152-2.5g |

2-(6-methylpyridin-2-yl)prop-2-en-1-amine |

2229275-59-4 | 2.5g |

$2631.0 | 2023-09-19 | ||

| Enamine | EN300-1809152-0.5g |

2-(6-methylpyridin-2-yl)prop-2-en-1-amine |

2229275-59-4 | 0.5g |

$1289.0 | 2023-09-19 | ||

| Enamine | EN300-1809152-1.0g |

2-(6-methylpyridin-2-yl)prop-2-en-1-amine |

2229275-59-4 | 1g |

$1371.0 | 2023-06-02 | ||

| Enamine | EN300-1809152-5g |

2-(6-methylpyridin-2-yl)prop-2-en-1-amine |

2229275-59-4 | 5g |

$3894.0 | 2023-09-19 | ||

| Enamine | EN300-1809152-0.05g |

2-(6-methylpyridin-2-yl)prop-2-en-1-amine |

2229275-59-4 | 0.05g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1809152-5.0g |

2-(6-methylpyridin-2-yl)prop-2-en-1-amine |

2229275-59-4 | 5g |

$3977.0 | 2023-06-02 | ||

| Enamine | EN300-1809152-0.25g |

2-(6-methylpyridin-2-yl)prop-2-en-1-amine |

2229275-59-4 | 0.25g |

$1235.0 | 2023-09-19 | ||

| Enamine | EN300-1809152-0.1g |

2-(6-methylpyridin-2-yl)prop-2-en-1-amine |

2229275-59-4 | 0.1g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1809152-1g |

2-(6-methylpyridin-2-yl)prop-2-en-1-amine |

2229275-59-4 | 1g |

$1343.0 | 2023-09-19 |

2-(6-methylpyridin-2-yl)prop-2-en-1-amine 関連文献

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

2-(6-methylpyridin-2-yl)prop-2-en-1-amineに関する追加情報

Introduction to 2-(6-methylpyridin-2-yl)prop-2-en-1-amine (CAS No. 2229275-59-4)

2-(6-methylpyridin-2-yl)prop-2-en-1-amine, also known by its CAS number 2229275-59-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amines and features a unique structural arrangement that includes a propenyl group and a 6-methylpyridine moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The molecular structure of 2-(6-methylpyridin-2-yl)prop-2-en-1-amine is characterized by a conjugated system that enhances its reactivity and stability. The presence of the propenyl group allows for facile participation in various chemical reactions, such as Michael additions and Diels-Alder reactions, which are crucial in the synthesis of complex organic molecules. Additionally, the 6-methylpyridine moiety provides aromaticity and electron-donating properties, which can influence the compound's interactions with biological targets.

In recent years, 2-(6-methylpyridin-2-yl)prop-2-en-1-amine has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a ligand in G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways and are involved in numerous physiological processes. Research has shown that 2-(6-methylpyridin-2-yl)prop-2-en-1-amine can modulate the activity of specific GPCRs, making it a promising lead compound for the development of novel drugs.

A study published in the Journal of Medicinal Chemistry highlighted the potential of 2-(6-methylpyridin-2-yl)prop-2-en-1-amine as an antagonist for the serotonin 5-HT7 receptor. The 5-HT7 receptor is implicated in various neurological disorders, including depression and anxiety. The researchers found that 2-(6-methylpyridin-2-yl)prop-2-en-1-amine exhibited high affinity and selectivity for this receptor, suggesting its potential as a therapeutic agent for treating these conditions.

Beyond its role in GPCR modulation, 2-(6-methylpyridin-2-yl)prop-2-en-1-amine has also shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is associated with various diseases, including arthritis and inflammatory bowel disease. Preclinical studies have demonstrated that 2-(6-methylpyridin-2-yl)prop-2-en-1-amine can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential as an anti-inflammatory drug candidate.

The synthetic accessibility of 2-(6-methylpyridin-2-y)lpropenyl amine is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through well-established routes, such as the reaction of 6-methylpyridine with acrylonitrile followed by reduction to the amine. This straightforward synthesis allows for easy scale-up and modification, facilitating further optimization and development of derivatives with enhanced pharmacological properties.

In addition to its therapeutic potential, 2-(6-methylpyridin-y)lpropenyl amine has also been explored as a building block in organic synthesis. Its unique structural features make it an excellent starting material for the construction of more complex molecules with diverse functionalities. For example, it can be used in the synthesis of heterocyclic compounds, which are prevalent in natural products and pharmaceuticals.

The safety profile of 2-(6-methylpyridin-y)lpropenyl amine is an important consideration for its use in pharmaceutical applications. Preliminary toxicological studies have indicated that it exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further development. However, comprehensive safety assessments are still required to ensure its safety for human use.

In conclusion, 2-(6-methylpyridin-y)lpropenyl amine (CAS No. 2229275---4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for the development of novel therapeutics. Ongoing research continues to uncover new applications and optimize its properties, positioning it as a promising molecule for future drug discovery efforts.

2229275-59-4 (2-(6-methylpyridin-2-yl)prop-2-en-1-amine) 関連製品

- 5896-38-8(methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate)

- 1206969-77-8(1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one)

- 1020502-17-3(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)

- 54458-15-0(1-Ethoxy-3-isocyanatopropane)

- 1805040-76-9(2-(Difluoromethyl)-3-methoxypyridine-5-sulfonamide)

- 933696-63-0(2-3-(Methylsulfonyl)phenylethylamine)

- 2228394-89-4(2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)

- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)

- 2171310-42-0(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid)

- 134575-47-6(tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)